Cas no 3304-71-0 (4-(methoxycarbonyl)-1H-imidazole-5-carboxylic acid)

4-(methoxycarbonyl)-1H-imidazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazole-4,5-dicarboxylic acid, 4-methyl ester
- 1H-Imidazole-4,5-dicarboxylic acid, 5-methyl ester
- 4-(methoxycarbonyl)-1H-imidazole-5-carboxylic acid
- 5-(Methoxycarbonyl)-1H-imidazole-4-carboxylic acid
-
- Inchi: 1S/C6H6N2O4/c1-12-6(11)4-3(5(9)10)7-2-8-4/h2H,1H3,(H,7,8)(H,9,10)
- InChI Key: IXYRNOVMYKGRAI-UHFFFAOYSA-N
- SMILES: C1NC(C(OC)=O)=C(C(O)=O)N=1
Experimental Properties
- Density: 1.527±0.06 g/cm3(Predicted)
- Boiling Point: 498.0±30.0 °C(Predicted)
- pka: 11.70±0.10(Predicted)
4-(methoxycarbonyl)-1H-imidazole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-39930675-5.0g |
4-(methoxycarbonyl)-1H-imidazole-5-carboxylic acid |
3304-71-0 | 95% | 5.0g |
$1939.0 | 2023-02-02 | |
Enamine | BBV-39930675-2.5g |
4-(methoxycarbonyl)-1H-imidazole-5-carboxylic acid |
3304-71-0 | 95% | 2.5g |
$1531.0 | 2023-10-28 | |
Enamine | BBV-39930675-10g |
4-(methoxycarbonyl)-1H-imidazole-5-carboxylic acid |
3304-71-0 | 95% | 10g |
$2438.0 | 2023-10-28 | |
Enamine | BBV-39930675-10.0g |
4-(methoxycarbonyl)-1H-imidazole-5-carboxylic acid |
3304-71-0 | 95% | 10.0g |
$2438.0 | 2023-02-02 | |
Enamine | BBV-39930675-5g |
4-(methoxycarbonyl)-1H-imidazole-5-carboxylic acid |
3304-71-0 | 95% | 5g |
$1939.0 | 2023-10-28 | |
Enamine | BBV-39930675-1g |
4-(methoxycarbonyl)-1H-imidazole-5-carboxylic acid |
3304-71-0 | 95% | 1g |
$739.0 | 2023-10-28 | |
Enamine | BBV-39930675-1.0g |
4-(methoxycarbonyl)-1H-imidazole-5-carboxylic acid |
3304-71-0 | 95% | 1.0g |
$739.0 | 2023-02-02 |
4-(methoxycarbonyl)-1H-imidazole-5-carboxylic acid Related Literature
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
Additional information on 4-(methoxycarbonyl)-1H-imidazole-5-carboxylic acid
Recent Advances in the Study of 4-(Methoxycarbonyl)-1H-imidazole-5-carboxylic Acid (CAS: 3304-71-0) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound 4-(methoxycarbonyl)-1H-imidazole-5-carboxylic acid (CAS: 3304-71-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research brief aims to summarize the latest findings related to this compound, focusing on its synthetic utility, biological activities, and potential therapeutic applications.
Recent studies have highlighted the role of 4-(methoxycarbonyl)-1H-imidazole-5-carboxylic acid in the development of novel heterocyclic compounds with potential pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a building block for the synthesis of imidazole-based kinase inhibitors, which show promise in targeting cancer-related signaling pathways. The study reported a 60% yield improvement in the synthesis route using this compound as a precursor, underscoring its synthetic advantages.
In addition to its synthetic applications, research has explored the direct biological activities of derivatives of 4-(methoxycarbonyl)-1H-imidazole-5-carboxylic acid. A 2024 paper in Bioorganic & Medicinal Chemistry Letters revealed that certain derivatives exhibit moderate antimicrobial activity against Gram-positive bacteria, with MIC values ranging from 8-32 μg/mL. This finding opens new avenues for the development of novel antibacterial agents, particularly in the face of increasing antibiotic resistance.
The compound's potential in drug discovery is further evidenced by its incorporation into PROTAC (Proteolysis Targeting Chimeras) molecules. A recent patent application (WO2023124567) describes its use as a linker component in PROTACs targeting estrogen receptor degradation, showing improved pharmacokinetic properties compared to traditional designs. This application highlights the growing importance of 4-(methoxycarbonyl)-1H-imidazole-5-carboxylic acid in the emerging field of targeted protein degradation therapeutics.
From a chemical perspective, advances in the characterization of 4-(methoxycarbonyl)-1H-imidazole-5-carboxylic acid have been reported. X-ray crystallography studies published in Acta Crystallographica Section E (2023) provided detailed structural insights, revealing important hydrogen bonding patterns that influence its reactivity. These structural findings are crucial for rational drug design efforts utilizing this scaffold.
Looking forward, the unique properties of 4-(methoxycarbonyl)-1H-imidazole-5-carboxylic acid position it as a valuable tool in medicinal chemistry. Current research directions include exploring its use in fragment-based drug discovery and as a component of covalent inhibitors. The compound's balanced physicochemical properties and synthetic accessibility continue to make it a preferred choice for pharmaceutical researchers working on innovative therapeutic approaches.
3304-71-0 (4-(methoxycarbonyl)-1H-imidazole-5-carboxylic acid) Related Products
- 40891-07-4(N,N'-[(4-nitrophenyl)methanediyl]diacetamide)
- 865546-21-0(N-(3-cyanothiophen-2-yl)-4-(propan-2-yloxy)benzamide)
- 1503281-02-4(3-amino-1-{imidazo1,2-apyridin-3-yl}propan-1-one)
- 2137615-08-6(1-{4,8-diazaspiro2.6nonan-8-yl}-2,3-dimethylbutan-1-one)
- 2384344-86-7(6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3,4-trimethoxybenzoic acid)
- 1213976-87-4(methyl 2-(1R)-1-aminoethylbenzoate)
- 941984-63-0(2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(3-methoxyphenyl)ethylacetamide)
- 921890-54-2(3-chloro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide)
- 386706-33-8([Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer)
- 2097893-90-6(3-fluoro-N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylpyridine-4-carboxamide)



